2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 3-ethyl-substituted quinazolinone core linked via a sulfanyl group to an N-(4-methoxyphenyl)acetamide moiety. Quinazolinones are heterocyclic systems known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The ethyl group at position 3 of the quinazolinone and the 4-methoxy substituent on the phenyl ring of the acetamide are critical for modulating electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-22-18(24)15-6-4-5-7-16(15)21-19(22)26-12-17(23)20-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVGVDADHTJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities. This suggests that the compound may interact with a range of biological targets.
Mode of Action
Given the biological activities associated with quinazolinone derivatives, it can be inferred that the compound likely interacts with its targets to induce changes that contribute to its anticancer, anti-convulsant, and antimicrobial effects.
Biological Activity
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound derived from the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activities, structure–activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of anthranilic acid with isothiocyanates, leading to the formation of the quinazoline scaffold. The general synthetic pathway includes:
- Formation of Quinazoline : Reaction of anthranilic acid with a suitable isothiocyanate.
- Thioether Formation : Introduction of a sulfanyl group to enhance biological activity.
- Acetamide Derivation : Final modification to introduce the acetamide functional group.
The molecular structure is characterized by its unique functional groups that contribute to its biological properties. The compound's molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinazoline derivatives, including our compound of interest. In vitro assays demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:
Antiviral Activity
Preliminary investigations into the antiviral activity indicate that this compound may inhibit viral replication in vitro. Studies have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values comparable to standard antiviral agents.
Structure–Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on their structural features:
- Substituents on the Quinazoline Ring : Variations in substituents can significantly alter potency.
- Sulfanyl Group : The presence of a sulfanyl group enhances interactions with biological targets.
- Acetamide Functionality : This moiety contributes to solubility and bioavailability.
Research indicates that modifications at specific positions on the quinazoline core can lead to improved efficacy and reduced toxicity .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study 1 : A derivative with a methoxy group showed enhanced selectivity towards cancer cells while minimizing effects on normal cells.
- Case Study 2 : A related compound demonstrated significant antiviral activity in animal models, suggesting potential for clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazolinones, including this compound, have demonstrated significant anticancer properties. Studies indicate that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective inhibition of non-small cell lung cancer and central nervous system cancer cells with low GI(50) values, indicating potent activity .
- Antimicrobial Properties :
- Enzyme Inhibition :
Anticancer Research
A study conducted on various derivatives of quinazolinones highlighted their structure-activity relationships (SAR). Modifications to the cyclopentyl and quinazoline moieties were found to significantly influence biological activity. For example, one derivative showed a log GI(50) value of -6.01 against non-small cell lung cancer cells, indicating high potency .
Antimicrobial Studies
Research on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of multiple bacterial strains. This was particularly noted in studies where it was tested against common pathogens responsible for infections, showcasing its potential as a therapeutic agent .
Summary Table of Applications
| Application Area | Findings/Notes |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; low GI(50) values |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits COX-2 leading to reduced inflammation and pain |
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
Substituent Variations on the Acetamide Group
Physicochemical and Spectroscopic Comparisons
Key Observations :
- Substituent Effects : The 4-sulfamoyl group in Compound 12 increases polarity and hydrogen-bonding capacity, correlating with enhanced antimicrobial activity. In contrast, the ethyl group in the target compound likely improves lipophilicity and metabolic stability.
- Synthetic Yields : Compounds with electron-donating groups (e.g., methoxy) typically exhibit higher yields (~95%) compared to halogenated analogs (~85%) due to favorable reaction kinetics .
- Thermal Stability : Higher melting points in sulfamoyl-substituted compounds (e.g., 274°C for Compound 12) suggest stronger intermolecular interactions compared to ethyl or phenyl analogs .
Q & A
Q. What validation steps are critical when computational predictions conflict with experimental bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
